molecular formula C16H16BrI B13879692 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene

1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene

Cat. No.: B13879692
M. Wt: 415.11 g/mol
InChI Key: UBAFGSFONWCTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene is an organobromine compound with a complex structure that includes bromine, iodine, and methyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:

    Halogenation: Introduction of bromine and iodine atoms to the benzene ring through electrophilic aromatic substitution reactions.

    Alkylation: Addition of the ethyl and methyl groups via Friedel-Crafts alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and alkylation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, replacing the bromine or iodine atoms with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the halogens, while oxidation and reduction can lead to changes in the oxidation state of the substituents.

Scientific Research Applications

1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile, forming sigma bonds with nucleophiles and generating intermediates that lead to the final substituted products. The specific pathways and targets depend on the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-[(4-methylphenyl)methyl]-4-iodo-5-methylbenzene
  • 1-Bromo-2-[(4-ethylphenyl)methyl]-4-chloro-5-methylbenzene
  • 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-ethylbenzene

Uniqueness

1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and iodine atoms allows for diverse substitution reactions, while the ethyl and methyl groups influence the compound’s steric and electronic characteristics.

Properties

Molecular Formula

C16H16BrI

Molecular Weight

415.11 g/mol

IUPAC Name

1-bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene

InChI

InChI=1S/C16H16BrI/c1-3-12-4-6-13(7-5-12)9-14-10-16(18)11(2)8-15(14)17/h4-8,10H,3,9H2,1-2H3

InChI Key

UBAFGSFONWCTAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=C(C=C(C(=C2)I)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.